
2-(4-Fluorophenyl)-1-phenylethanone
Overview
Description
2-(4-Fluorophenyl)-1-phenylethanone is a diarylketone characterized by a fluorophenyl group at the β-position and a phenyl group at the α-position of the ketone. This compound is synthesized via a Friedel-Crafts acylation or cross-coupling reaction, yielding an 86% isolated product as a white solid after silica gel chromatography . Its structure is confirmed by $ ^1H $-NMR (500 MHz, CDCl$ _3 $): δ 8.01 (d, $ J = 7.2 \, \text{Hz} $, Ar-H), 7.64 (t, $ J = 7.2 \, \text{Hz} $, Ar-H), and 7.53 (t, $ J = 7.6 \, \text{Hz} $, Ar-H) . The fluorine atom at the para position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. While its direct biological activities are less documented, structural analogs exhibit antifungal, analgesic, and optoelectronic properties, as discussed below.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Fluorophenyl)-1-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-1-phenylethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-1-phenylethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
Key Insights :
- Electron-withdrawing groups (e.g., Cl, F, NO$ _2 $) enhance stability and optoelectronic properties.
- Halogen position : Para-substituted derivatives (e.g., 4-Cl, 4-F) are common in pharmaceuticals, while ortho/meta substitutions (e.g., 2,4-F$ _2 $) improve antifungal activity .
Sulfonyl- and Halogen-Modified Derivatives
Key Insights :
- Sulfonyl groups enhance antifungal potency by disrupting cell membrane integrity .
- Halogen addition (Br/Cl) increases lipophilicity, improving bioavailability. Compound 4 (Br/Cl derivative) shows fungicidal activity at 32 μg/mL and low cytotoxicity (CC$ _{20} $ > 64 μg/mL) .
Piperazine- and Triazole-Functionalized Derivatives
Key Insights :
- Piperazine moieties enhance CNS penetration, making derivatives effective in neuropathic pain models .
- Triazole-thioether linkages improve metabolic stability and target binding in antimicrobial agents .
Key Insights :
Biological Activity
2-(4-Fluorophenyl)-1-phenylethanone, also known as 4-fluoroacetophenone , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound, highlighting its relevance in pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This method allows for the introduction of the acyl group into aromatic compounds, facilitating the formation of ketones. Although specific reaction conditions and yields are often proprietary, various synthetic routes have been documented in the literature, emphasizing its versatility as a precursor in drug design .
- Molecular Formula : C14H11FO
- Molecular Weight : 228.24 g/mol
- CAS Number : 347-91-1
These properties play a crucial role in determining the compound's solubility, stability, and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that fluorinated compounds, including derivatives of this compound, exhibit enhanced antitumor activity. For instance, a derivative synthesized from a similar framework showed significant cytotoxicity against colorectal cancer cells. It was noted that these compounds could inhibit cell colony formation and promote apoptosis through mechanisms involving reactive oxygen species (ROS) production .
The biological activity of this compound is attributed to its ability to interact with various cellular pathways:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit Topoisomerase I activity, which is crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent cancer cell death.
- DDX5 Modulation : The compound has been implicated in modulating DDX5 expression, a protein involved in various cellular processes, including RNA metabolism and cell proliferation .
Case Studies
Several case studies have evaluated the efficacy of this compound and its derivatives:
-
Colorectal Cancer Study :
- Objective : To assess the cytotoxic effects of synthesized derivatives on CRC cells.
- Findings : Compounds demonstrated improved potency compared to non-fluorinated analogs, with enhanced apoptosis rates observed in treated cells.
- Mechanistic Study on DDX5 :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYRBOMWOQXYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284731 | |
Record name | 2-(4-fluorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347-91-1 | |
Record name | 347-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-fluorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.